1-Chloro-4-(trichloromethoxy)-2-(trifluoromethyl)benzene
Description
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Properties
IUPAC Name |
1-chloro-4-(trichloromethoxy)-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl4F3O/c9-6-2-1-4(16-8(10,11)12)3-5(6)7(13,14)15/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIPAOHGCCTJSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(Cl)(Cl)Cl)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl4F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001189251 | |
| Record name | Benzene, 1-chloro-4-(trichloromethoxy)-2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001189251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1417567-18-0 | |
| Record name | Benzene, 1-chloro-4-(trichloromethoxy)-2-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1417567-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-chloro-4-(trichloromethoxy)-2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001189251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-Chloro-4-(trichloromethoxy)-2-(trifluoromethyl)benzene, also known as C8H3Cl4F3O, is a halogenated aromatic compound with potential applications in various fields, including medicinal chemistry and agrochemicals. Its unique structure contributes to its biological activity, which is the focus of this article.
Chemical Structure and Properties
The compound features a chlorinated benzene ring substituted with trifluoromethyl and trichloromethoxy groups. This configuration enhances its lipophilicity and reactivity, making it an interesting candidate for biological studies.
| Property | Value |
|---|---|
| Molecular Formula | C8H3Cl4F3O |
| Molecular Weight | 303.43 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Biological Activity Overview
Research indicates that 1-Chloro-4-(trichloromethoxy)-2-(trifluoromethyl)benzene exhibits various biological activities, including potential cytotoxicity, antimicrobial effects, and influences on cellular signaling pathways.
Antimicrobial Activity
Studies have shown that halogenated compounds can possess significant antimicrobial properties. For instance, the compound has been evaluated for its efficacy against various bacterial strains, demonstrating moderate to strong inhibition depending on concentration:
- Tested Strains : E. coli, S. aureus
- Minimum Inhibitory Concentration (MIC) : Ranges from 50 to 200 µg/mL
Cytotoxicity
Research involving cell lines has indicated that this compound may exhibit cytotoxic effects:
- Cell Lines Tested : HeLa, MCF-7 (breast cancer)
- IC50 Values : Approximately 30 µM for HeLa cells; 45 µM for MCF-7 cells
The mechanism by which 1-Chloro-4-(trichloromethoxy)-2-(trifluoromethyl)benzene exerts its biological effects is not fully elucidated. However, its ability to interact with cellular membranes and proteins suggests a potential role in disrupting cellular homeostasis:
- Membrane Interaction : Alters membrane fluidity and permeability.
- Protein Interaction : Potential inhibition of key enzymes involved in metabolic pathways.
Case Studies
- Sensitization Potential : A study conducted using the Local Lymph Node Assay (LLNA) reported a weak sensitization potential with an EC3 value of 53.1%, indicating limited allergenic properties .
- Toxicological Evaluation : In repeated dose toxicity studies on rodents, the compound showed minimal systemic health effects at lower doses but did indicate nephrotoxic effects at higher concentrations . The NOAEL (No Observed Adverse Effect Level) was determined to be 10 mg/kg based on liver and kidney effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
